2-(1H-Indol-7-yl)acetonitrile
Overview
Description
2-(1H-Indol-7-yl)acetonitrile is an organic compound belonging to the indole family, characterized by a nitrile group attached to the indole ring Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
It’s known that this compound is a part of a class of molecules known as donor–π–acceptor fluorophores . These fluorophores are used extensively in organic electronic materials due to their potential applications in various fields .
Mode of Action
The mode of action of 2-(1H-Indol-7-yl)acetonitrile involves its interaction with its targets, leading to changes in their properties. For instance, it exhibits high fluorescence quantum yield and good thermal stability, making it an excellent candidate for OLED applications . The ground and excited state properties of the compounds were analyzed in various solvents with different polarities . The absorption of the compound in various solvents corresponds to S0 → S1 transitions, and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .
Biochemical Pathways
Indole derivatives, which include this compound, are known to be involved in the bioconversion of indoles from tryptophan . This process is catalyzed by intestinal microorganisms .
Pharmacokinetics
The compound exhibits a higher charge transfer character when examined for stokes shift from the non-polar to polar solvent , which could potentially influence its bioavailability.
Result of Action
The result of the action of this compound is primarily observed in its optical, thermal, and electroluminescence properties . The compound shows electroluminescence at 564 nm, maximum current efficiency, and a maximum external quantum efficiency . These properties make it a suitable candidate for applications in organic light-emitting diodes (OLEDs) .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the ground and excited state properties of the compound were analyzed in various solvents with different polarities . This suggests that the solvent environment can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-(1H-Indol-7-yl)acetonitrile has been studied for its optical, thermal, and electroluminescence properties . It exhibits high fluorescence quantum yield and good thermal stability . The ground and excited state properties of the compound have been analyzed in various solvents with different polarities .
Molecular Mechanism
It has been observed that the highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e., over the donor, π–spacer, and acceptor units .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits high fluorescence quantum yield and good thermal stability . These properties suggest that the compound could be an excellent candidate for optoelectronic applications .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-7-yl)acetonitrile typically involves the reaction of indole with acetonitrile under specific conditions. One common method is the condensation reaction where indole is reacted with acetonitrile in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in a solvent like acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indol-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines .
Scientific Research Applications
2-(1H-Indol-7-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
- 2-(1H-Indol-3-yl)acetonitrile
- 3-(1H-Indol-3-yl)propionitrile
- 2-(1H-Indol-5-yl)acetonitrile
Comparison: 2-(1H-Indol-7-yl)acetonitrile is unique due to the position of the nitrile group on the indole ring, which can influence its reactivity and properties. Compared to 2-(1H-Indol-3-yl)acetonitrile, the 7-position nitrile group may result in different electronic and steric effects, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
2-(1H-indol-7-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCVYPZODIIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620632 | |
Record name | (1H-Indol-7-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82199-98-2 | |
Record name | (1H-Indol-7-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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